BIo-11-dUTP tetralithium salt

描述

Significance of Nucleotide Analogues in Advancing Molecular Biology Methodologies

Nucleotide analogues are synthetic compounds that structurally resemble the naturally occurring nucleotides that constitute DNA and RNA. ontosight.aiwikipedia.org Their significance lies in their ability to be incorporated into nucleic acid chains by polymerases, thereby introducing a specific modification or label. nih.gov This fundamental principle has been harnessed to develop powerful techniques for DNA sequencing, gene expression analysis, and the detection of specific nucleic acid sequences. By serving as probes and reporters, nucleotide analogues provide critical insights into the mechanisms of DNA and RNA polymerases, enzymes that are central to the replication and transcription of genetic material. nih.gov Furthermore, the study of how these analogues interact with polymerases has practical applications, potentially leading to the development of novel therapeutic agents. nih.gov

Evolution of Non-Radioactive Labeling Strategies in DNA and RNA Analysis

Historically, the detection of specific nucleic acid sequences relied heavily on the use of radioactive isotopes, such as ³²P. bitesizebio.comaimspress.com While sensitive, the use of radioisotopes presents significant safety concerns and regulatory hurdles. bitesizebio.comseracare.com This spurred the development of non-radioactive labeling strategies, which have now become the standard in many molecular biology laboratories. bitesizebio.comseracare.com These methods typically involve the incorporation of a hapten, such as biotin (B1667282) or digoxigenin (B1670575), or a fluorescent dye into a nucleic acid probe. seracare.comjenabioscience.com The labeled probe can then be detected with high sensitivity and specificity using enzymatic reactions that produce a chemiluminescent or chromogenic signal, or through direct fluorescence detection. seracare.comjenabioscience.com The transition to non-radioactive methods has not only improved laboratory safety but has also offered greater versatility and, in many cases, comparable or even superior sensitivity to traditional radioactive techniques. seracare.comnih.gov

Overview of Biotin-11-dUTP within the Landscape of Modified Nucleotides

Within the diverse landscape of modified nucleotides, Biotin-11-dUTP tetralithium salt has emerged as a widely utilized and versatile reagent for the non-radioactive labeling of DNA. genaxxon.comgeneon.net This compound consists of a deoxyuridine triphosphate (dUTP) molecule chemically linked to biotin via a spacer arm. jenabioscience.comjenabioscience.com The "11" in its name refers to the number of carbon atoms in this linker, a feature that has been optimized for many applications. genaxxon.comgeneon.netaatbio.com The length of the spacer is critical; a longer linker facilitates more effective interaction between the incorporated biotin and its binding partner, avidin (B1170675) or streptavidin, while a shorter linker can lead to more efficient incorporation of the modified nucleotide by DNA polymerases. aatbio.com The 11-atom linker in Biotin-11-dUTP represents a balance that is suitable for a broad range of molecular biology techniques. genaxxon.comaatbio.com

Biotin-11-dUTP can be enzymatically incorporated into DNA in place of its natural counterpart, thymidine (B127349) triphosphate (dTTP), by a variety of DNA polymerases. jenabioscience.comabpbio.com This allows for the generation of biotin-labeled DNA probes through methods such as polymerase chain reaction (PCR), nick translation, random priming, and 3'-end labeling. aatbio.comrevvity.com Once incorporated, the biotin moiety serves as a high-affinity tag that can be detected with streptavidin conjugated to a reporter molecule, such as an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. jenabioscience.comjenabioscience.com This indirect detection method offers signal amplification, leading to high sensitivity. jenabioscience.com

The resulting biotinylated DNA probes are valuable tools for a multitude of applications, including Southern and Northern blotting, in situ hybridization (ISH), and dot blots. aatbio.comclinisciences.comlumiprobe.com For instance, in ISH, biotin-labeled probes can be used to visualize the location of specific DNA or RNA sequences within cells and tissues while preserving their morphology. nih.gov

Table 1: Properties of Biotin-11-dUTP tetralithium salt

| Property | Value | Source(s) |

| Full Chemical Name | Biotin-11-2'-deoxyuridine-5'-triphosphate, tetralithium salt | geneon.net |

| Alternative Names | Biotin-X-(5-aminoallyl)-dUTP; γ-[N-(Biotin-6-amino-hexanoyl)]-(5-aminoallyl)-2'-deoxyuridine-5'-triphosphate, Triethylammonium salt | jenabioscience.comjenabioscience.comjenabioscience.com |

| Molecular Formula (Free Acid) | C₂₈H₄₅N₆O₁₇P₃S | jenabioscience.comjenabioscience.com |

| Molecular Weight (Free Acid) | 862.67 g/mol | jenabioscience.comjenabioscience.com |

| Purity | ≥ 95% (HPLC) | jenabioscience.comjenabioscience.com |

| Form | Supplied as a solution (e.g., 1 mM in TE buffer) or as a lyophilized powder | aatbio.comabpbio.combiotium.com |

| Storage Conditions | Typically stored at -20°C | genaxxon.comgeneon.netjenabioscience.com |

Table 2: Key Research Findings and Applications of Biotin-11-dUTP

| Application | Description | Key Findings | Source(s) |

| Non-Radioactive DNA Labeling | Enzymatic incorporation into DNA to create biotinylated probes. | Can be incorporated by various DNA polymerases including Taq polymerase, Klenow fragment, and reverse transcriptase. The resulting probes hybridize with the same efficiency as unlabeled probes. | genaxxon.comjenabioscience.comaatbio.comeenzyme.com |

| In Situ Hybridization (ISH) | Detection of specific nucleic acid sequences in fixed cells and tissues. | Enables the visualization of poly(A)+ RNA in formalin-fixed paraffin (B1166041) sections with good retention of morphology. | nih.gov |

| Polymerase Chain Reaction (PCR) | Generation of biotin-labeled amplicons for subsequent detection or capture. | Biotin-11-dUTP can be used as a substitute for dTTP, often at a 1:1 ratio with dTTP for optimal results. | jenabioscience.comjenabioscience.comapexbt.com |

| Blotting Techniques (Southern, Northern, Dot) | Detection of specific DNA or RNA sequences transferred to a membrane. | Biotinylated probes are detected with high sensitivity using streptavidin-enzyme conjugates and chemiluminescent or chromogenic substrates. | aatbio.comclinisciences.com |

| Apoptosis Assays (TUNEL) | Labeling of DNA strand breaks characteristic of apoptosis. | Biotinylated dUTP is used in the TUNEL (TdT-mediated dUTP Nick End Labeling) assay. | biotium.com |

Structure

2D Structure

属性

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Enzymatic Recognition of Biotin 11 Dutp

Structural Basis of Biotin-11-dUTP for Enzymatic Compatibility

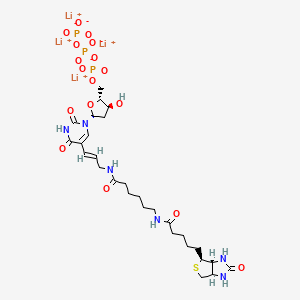

The enzymatic incorporation of Biotin-11-dUTP into a growing DNA strand is highly dependent on its molecular structure. The key features that enable its recognition and utilization by DNA polymerases are the point of attachment of the biotin (B1667282) moiety and the nature of the linker connecting it to the nucleotide.

The 11-atom linker in Biotin-11-dUTP plays a dual role that is critical for its utility in molecular biology applications. This linker, composed of a chain of 11 carbon atoms, connects the biotin molecule to the C5 position of the pyrimidine ring of dUTP. genaxxon.comgeneon.netbioswisstec.comitwreagents.com This specific attachment point is in the major groove of the DNA double helix, which generally allows for modifications without disrupting the polymerase's ability to incorporate the nucleotide. tandfonline.com

The length of the linker is a critical determinant of both enzymatic incorporation efficiency and the accessibility of the biotin label for detection. The 11-atom spacer arm positions the bulky biotin molecule at a sufficient distance from the nucleotide, which minimizes steric hindrance with the active site of the DNA polymerase. lumiprobe.com This spatial separation is crucial for the polymerase to recognize and incorporate the modified nucleotide into the growing DNA strand.

Furthermore, the extended linker ensures that the biotin moiety remains accessible for binding to avidin (B1170675) or streptavidin conjugates after incorporation into the DNA. genaxxon.comgeneon.netbioswisstec.comlumiprobe.com This accessibility is essential for the subsequent detection of the labeled DNA in various applications such as in situ hybridization, Southern blotting, and Northern blotting. The flexibility of the linker can also influence the interaction with polymerases. tandfonline.com

The length of the linker arm between the biotin and the dUTP has a significant impact on the efficiency of enzymatic incorporation. Generally, there is an inverse relationship between linker length and the rate of incorporation by DNA polymerases. tandfonline.cominterchim.frbiotium.com Nucleotides with shorter linker arms are often better substrates for DNA polymerases. tandfonline.cominterchim.frbiotium.com For instance, biotin-4-dUTP, with a shorter linker, is a more efficient substrate than biotin-11-dUTP or biotin-14-dUTP. tandfonline.com

However, a longer linker improves the interaction between the biotin and avidin or streptavidin, which is crucial for detection. genaxxon.comgeneon.netbioswisstec.cominterchim.fr Therefore, the 11-atom linker of Biotin-11-dUTP represents an optimal compromise for many applications, balancing efficient enzymatic incorporation with effective post-incorporation detection. genaxxon.comgeneon.netbioswisstec.comitwreagents.com While shorter linkers might be incorporated more readily, the resulting biotin label may be too close to the DNA backbone, hindering its interaction with detection molecules. Conversely, very long linkers might negatively impact the incorporation efficiency to a greater extent.

| Linker Length | Enzymatic Incorporation Efficiency | Biotin-Avidin/Streptavidin Interaction |

| Shorter | Higher | Less Effective |

| Longer | Lower | More Effective |

Substrate Properties for DNA and RNA Polymerases

Biotin-11-dUTP is a versatile substrate that can be incorporated by a wide range of DNA polymerases, including those active at high temperatures (thermostable), those that function at moderate temperatures (mesophilic), and reverse transcriptases.

Biotin-11-dUTP is readily incorporated by thermostable DNA polymerases, most notably Taq DNA Polymerase. geneon.netbioswisstec.comvitrovivo.comabpbio.comeenzyme.comeenzyme.comjenabioscience.com This compatibility allows for the generation of biotin-labeled DNA probes during the polymerase chain reaction (PCR). jenabioscience.comnih.gov The ability of Taq polymerase to utilize Biotin-11-dUTP enables the production of high yields of labeled amplicons for various downstream applications.

Mesophilic DNA polymerases, which operate at lower temperatures, also efficiently incorporate Biotin-11-dUTP. These include the Klenow Fragment of E. coli DNA Polymerase I, DNA Polymerase I itself, and phi29 DNA Polymerase. geneon.netbioswisstec.comvitrovivo.comabpbio.comeenzyme.comeenzyme.com The Klenow Fragment and DNA Polymerase I are commonly used in techniques such as nick translation and random primed labeling to generate biotinylated probes. jenabioscience.com The high processivity of phi29 DNA Polymerase makes it particularly suitable for whole-genome amplification with biotin-labeled nucleotides.

Biotin-11-dUTP is also a substrate for reverse transcriptases. geneon.netbioswisstec.comvitrovivo.comabpbio.comeenzyme.comeenzyme.com This allows for the synthesis of biotin-labeled complementary DNA (cDNA) from an RNA template. nih.gov The incorporation of Biotin-11-dUTP by reverse transcriptases is a key step in procedures such as cDNA synthesis for microarray analysis and other applications where labeled cDNA is required.

| Polymerase Type | Specific Examples |

| Thermostable DNA Polymerase | Taq DNA Polymerase |

| Mesophilic DNA Polymerases | Klenow Fragment, DNA Polymerase I, phi29 DNA Polymerase |

| Reverse Transcriptases | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase, Moloney Murine Leukemia Virus (M-MLV) Reverse Transcriptase |

Specificity of Terminal Deoxynucleotidyl Transferase (TdT)

Terminal Deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotidynucleotides to the 3'-hydroxyl terminus of a DNA strand. thermofisher.comnih.gov TdT recognizes and incorporates a variety of modified nucleotides, including biotinylated dNTPs like Biotin-11-dUTP. thermofisher.comoup.comresearchgate.net This capability is fundamental to techniques such as TUNEL (TdT-mediated dUTP-biotin nick end labeling), which is widely used for detecting DNA fragmentation, a hallmark of apoptosis. biotium.comnih.govnih.gov

Research comparing the incorporation efficiency of various biotinylated nucleotides by TdT has shown that the enzyme exhibits differential specificity. For instance, studies have indicated that biotinylated derivatives of dCTP and dUTP are more readily incorporated by TdT than their dATP counterparts. oup.com Specifically, when Biotin-11-dUTP is used as the substrate for TdT, the enzyme tends to add a limited number of biotinylated residues, in some cases only a single residue, to the 3' end of an oligonucleotide. oup.com This contrasts with other biotinylated nucleotides where multiple residues may be added. oup.com TdT can effectively label the 3' ends of DNA with Biotin-11-dUTP, a process applicable to both single-stranded DNA and DNA with 3' protruding ends. genaxxon.comthermofisher.com

| Biotinylated Nucleotide | Relative Incorporation Efficiency by TdT | Extent of Tailing |

|---|---|---|

| Biotin-11-dUTP | Good | Majority of molecules tailed, but limited to one residue |

| Biotinylated dCTP derivatives | Better than dATP counterparts | Majority of molecules tailed with multiple residues |

| Biotinylated dATP derivatives | Lower than dCTP/dUTP counterparts | Variable |

Mechanisms of Integration into Nucleic Acid Strands

Biotin-11-dUTP is enzymatically integrated into DNA strands by various DNA polymerases, including Taq DNA Polymerase, Klenow Fragment, and Reverse Transcriptases, as well as TdT. abpbio.comvitrovivo.comeenzyme.com This incorporation allows for the generation of biotin-labeled DNA probes for use in a multitude of applications such as PCR, nick translation, and primer extension. jenabioscience.comgenaxxon.comtinzyme.com

Competitive Substrate Relationship with Deoxythymidine Triphosphate (dTTP)

Biotin-11-dUTP functions as an analog and substitute for the natural nucleotide, deoxythymidine triphosphate (dTTP). jenabioscience.comjenabioscience.comtinzyme.com During enzymatic DNA synthesis, it competes with dTTP for incorporation into the growing nucleic acid chain. The efficiency of this competition and subsequent incorporation is influenced by the specific polymerase used and the reaction conditions.

To achieve a high degree of labeling without significantly compromising the yield of the DNA product, it is often necessary to optimize the ratio of Biotin-11-dUTP to dTTP in the reaction mixture. jenabioscience.comjenabioscience.comtandfonline.com For applications like PCR and Nick Translation, a common starting recommendation is a 1:1 ratio (50% Biotin-11-dUTP / 50% dTTP). jenabioscience.comjenabioscience.com However, the optimal final concentration may vary depending on the specific application and assay conditions, necessitating individual optimization to balance labeling efficiency and product yield. jenabioscience.comjenabioscience.com Complete substitution of dTTP with its biotinylated counterpart can sometimes lead to the inhibition of the enzymatic reaction. tandfonline.com

| Application | Recommended Biotin-11-dUTP / dTTP Ratio | Note |

|---|---|---|

| PCR | 1:1 (50% / 50%) | Optimization may be required for best results. |

| Nick Translation | 1:1 (50% / 50%) | Individual optimization is recommended. |

Advanced Methodological Applications in Nucleic Acid Labeling and Probe Generation

Polymerase Chain Reaction (PCR)-Based Labeling

PCR provides a powerful method for concurrently amplifying and labeling a specific DNA sequence. By including Biotin-11-dUTP in the PCR master mix, the modified nucleotide is incorporated into the amplicons as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP). jenabioscience.combiorbyt.com

The incorporation of Biotin-11-dUTP during PCR is influenced by several factors that affect both the yield (quantitative) and the quality of the labeled product. The length of the linker arm between the biotin (B1667282) and the dUTP is a critical qualitative factor. While shorter linkers can lead to more efficient incorporation by DNA polymerases, longer linkers often facilitate a more effective interaction between the incorporated biotin and its binding partners, such as avidin (B1170675) or streptavidin. genaxxon.comaatbio.com The 11-atom linker of Biotin-11-dUTP is considered an optimal compromise for the majority of applications, balancing efficient incorporation with effective detection. jenabioscience.comgenaxxon.com

Table 1: Factors Influencing Biotin-11-dUTP Incorporation in PCR

| Factor | Consideration | Impact on Labeling | Citation |

|---|---|---|---|

| Linker Arm Length | The 11-atom spacer is a compromise between enzymatic recognition and biotin accessibility. | A shorter linker may increase incorporation efficiency, while a longer linker improves detection. The 11-atom linker is considered optimal for most uses. | jenabioscience.comgenaxxon.comaatbio.com |

| Polymerase Type | Different DNA polymerases (e.g., Taq, Pfu) exhibit varying efficiencies for incorporating modified nucleotides. | Taq DNA Polymerase is commonly used for incorporating Biotin-11-dUTP. | genaxxon.combiorbyt.comgenaxxon.com |

| Concentration | High concentrations of modified dNTPs can inhibit the polymerase enzyme. | Excessive Biotin-11-dUTP can lead to a lower yield of the final PCR product. | nih.gov |

Achieving a balance between high amplicon yield and dense labeling requires optimizing the molar ratio of Biotin-11-dUTP to dTTP in the PCR reaction. A common starting point recommended by multiple suppliers is a 1:1 ratio, meaning the concentrations of Biotin-11-dUTP and dTTP are equal (e.g., 50% Biotin-11-dUTP and 50% dTTP). jenabioscience.combiorbyt.comjenabioscience.com

However, the optimal ratio is highly dependent on the specific application, the DNA template, and the polymerase used. jenabioscience.comjenabioscience.com For some applications, particularly those requiring very high sensitivity, a higher density of biotin labels may be desired, while for others, maximizing the total DNA yield might be the priority. Research has shown that for certain polymerase-mediated amplification techniques, a lower percentage, such as 20% biotinylated nucleotide relative to its natural counterpart, can be optimal. nih.gov Therefore, it is often recommended that users perform a titration to determine the ideal ratio for their specific experimental conditions to ensure both robust product yield and sufficient labeling for detection. jenabioscience.comjenabioscience.com

Table 2: Recommended Starting Ratios for Biotin-11-dUTP in Labeling Reactions

| Labeling Method | Recommended Biotin-11-dUTP:dTTP Ratio | Notes | Citation |

|---|---|---|---|

| PCR | 1:1 | This is a general recommendation; optimization is highly suggested for specific assays. | jenabioscience.combiorbyt.comjenabioscience.com |

| Nick Translation | 3:1 to 5:1 (Labeled:Unlabeled) | Higher ratio of labeled to unlabeled dUTP is often used. | thermofisher.com |

| Recombinase Polymerase Amplification | 1:4 (20% Biotin-dNTP) | Found to be optimal in a specific solid-phase amplification study. | nih.gov |

Nick Translation for High-Density Probe Synthesis

Nick translation is a classic and robust method for generating highly biotinylated DNA probes from a double-stranded DNA template. aatbio.combiotium.com The method uses a combination of two enzymes to incorporate Biotin-11-dUTP along the length of the DNA. biorbyt.comjenabioscience.com

The process of nick translation relies on the coordinated actions of DNAse I and DNA Polymerase I. biorbyt.comjenabioscience.com

DNAse I (Deoxyribonuclease I): This enzyme introduces single-strand breaks, or "nicks," at random locations in the phosphodiester backbone of a double-stranded DNA template. The concentration of DNAse I is carefully controlled to create a limited number of nicks, which serve as starting points for the polymerase. thermofisher.com

DNA Polymerase I: This enzyme has two crucial activities for this process. It binds to the nicks created by DNAse I. Its 5'→3' exonuclease activity begins to remove existing nucleotides from the nicked strand. Simultaneously, its 5'→3' polymerase activity synthesizes a new strand by adding nucleotides to the 3'-hydroxyl terminus at the nick. thermofisher.com

When Biotin-11-dUTP is present in the reaction mixture along with the other three standard dNTPs (dATP, dCTP, dGTP), DNA Polymerase I incorporates the biotin-labeled nucleotide into the newly synthesized strand. This process effectively "translates" or moves the nick along the DNA template, resulting in the replacement of the original strand with a newly synthesized, biotin-labeled copy. biorbyt.comthermofisher.com

Probes generated via nick translation with Biotin-11-dUTP are characterized by high labeling density, making them exceptionally useful for a wide range of hybridization applications. aatbio.com The biotinylated DNA probes can hybridize to homologous nucleic acid sequences with the same efficiency as unlabeled probes. aatbio.com Once hybridized to the target sequence, the probe can be detected with high sensitivity using streptavidin or avidin conjugated to a reporter molecule, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). jenabioscience.combiorbyt.com

These high-density probes are widely employed in techniques such as:

Southern blotting (for detecting specific DNA sequences). aatbio.comlumiprobe.com

Northern blotting (for detecting specific RNA sequences). aatbio.comlumiprobe.com

Dot blot hybridization. aatbio.comlumiprobe.com

In situ hybridization (ISH) and Fluorescence in situ hybridization (FISH) for localizing specific DNA sequences within fixed cells and tissues. aatbio.comlumiprobe.comabpbio.com

Random Primed DNA Labeling

Random primed labeling is another common technique for generating biotinylated DNA probes. genaxxon.combiotium.com This method is based on the principle of priming DNA synthesis at multiple points along a denatured DNA template. thermofisher.com

The process begins by denaturing the double-stranded DNA template into single strands, typically by heating. A mixture of random short oligonucleotide primers (e.g., random heptanucleotides) is then annealed to the template strands at various complementary sites. thermofisher.comfishersci.com These primers provide the necessary 3'-hydroxyl ends for a DNA polymerase, typically the Klenow fragment of DNA Polymerase I, to initiate synthesis. thermofisher.com The Klenow fragment is used because it has 5'→3' polymerase activity but lacks the 5'→3' exonuclease activity, ensuring that the new strand is synthesized without degrading the template. thermofisher.com

By including Biotin-11-dUTP in the reaction mix with the other three dNTPs, the Klenow fragment incorporates the biotin-labeled nucleotide into the newly synthesized DNA strands. thermofisher.comfishersci.com This results in a population of biotinylated DNA fragments that are complementary to the original template and can be used as sensitive probes in various hybridization experiments. fishersci.comrevvity.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Biotin-11-dUTP tetralithium salt | Biotin-11-dUTP |

| Deoxythymidine triphosphate | dTTP |

| Deoxyadenosine triphosphate | dATP |

| Deoxycytidine triphosphate | dCTP |

| Deoxyguanosine triphosphate | dGTP |

| Deoxyribonuclease I | DNAse I |

| Tris-hydrochloride | Tris-HCl |

| Ethylenediaminetetraacetic acid | EDTA |

| Horseradish peroxidase | HRP |

cDNA Synthesis and Reverse Transcription-Based Labeling

Biotin-11-dUTP is a versatile reagent for generating labeled complementary DNA (cDNA) from an RNA template through reverse transcription. geneon.nettinzyme.comgenecopoeia.com During this process, a reverse transcriptase enzyme, such as Moloney Murine Leukemia Virus (MMLV) Reverse Transcriptase, incorporates Biotin-11-dUTP into the newly synthesized cDNA strand in place of dTTP. biorbyt.comjenabioscience.com This method allows for the production of biotinylated cDNA probes that can be used in a variety of downstream applications, including Northern blotting, in situ hybridization, and microarray analysis.

The efficiency of incorporation can be influenced by the ratio of Biotin-11-dUTP to dTTP in the reaction mixture. nih.gov Research has shown that for some applications, a molar ratio of 4:1 (dTTP:Biotin-11-dUTP) can enhance the incorporation of the biotinylated nucleotide. nih.gov However, the optimal ratio can vary depending on the specific application and the enzyme used, and empirical optimization is often recommended to achieve the desired labeling density and product yield. jenabioscience.comjenabioscience.com

The table below summarizes key enzymes that can incorporate Biotin-11-dUTP and common applications of the resulting labeled cDNA.

| Enzyme | Application of Labeled cDNA |

| MMLV Reverse Transcriptase | Northern blotting, in situ hybridization, microarrays |

| Taq DNA Polymerase | PCR-based probe generation |

| Klenow Fragment | Random primed labeling |

| phi29 DNA Polymerase | Whole genome amplification |

3'-End Labeling Using Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. thermofisher.com This unique characteristic makes TdT particularly useful for the 3'-end labeling of DNA probes and fragments with Biotin-11-dUTP. biorbyt.comjenabioscience.combiotium.com The process involves incubating the DNA with TdT and Biotin-11-dUTP, which results in the addition of a biotin tag to the 3' end of the DNA. biorxiv.orgnih.gov

This method is advantageous for applications where internal labeling might interfere with hybridization or protein binding. For instance, 3'-end labeled probes are commonly used in electrophoretic mobility shift assays (EMSA) and DNA pull-down assays to study DNA-protein interactions. thermofisher.com The ability to introduce a single or a few biotin molecules at a specific location on the DNA probe provides precise control over the labeling process.

Research has demonstrated the utility of TdT-mediated biotinylation in various contexts. For example, it is used to label oligonucleotides for the detection of specific DNA sequences and in the preparation of probes for techniques like RACE (Rapid Amplification of cDNA Ends). thermofisher.com

The following table outlines the components and their roles in a typical 3'-end labeling reaction with TdT.

| Component | Function |

| DNA fragment | The molecule to be labeled, must have a free 3'-OH group |

| Terminal Deoxynucleotidyl Transferase (TdT) | Enzyme that catalyzes the addition of nucleotides to the 3' end |

| Biotin-11-dUTP | The modified nucleotide that provides the biotin label |

| Reaction Buffer | Provides the optimal pH and ionic conditions for TdT activity |

Utility in Apoptosis Detection Assays (TUNEL Method)

A prominent application of Biotin-11-dUTP is in the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay, a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. medchemexpress.comthermofisher.comeuropa.eu During apoptosis, endonucleases cleave the genomic DNA, generating a large number of DNA strand breaks with free 3'-hydroxyl groups. medchemexpress.com

The TUNEL assay leverages the ability of TdT to add labeled nucleotides to these 3'-OH ends. medchemexpress.comeuropa.eu In this assay, fixed and permeabilized cells or tissue sections are incubated with TdT and Biotin-11-dUTP. The TdT enzyme incorporates Biotin-11-dUTP at the sites of DNA breaks. abpbio.comresearchgate.net The incorporated biotin can then be detected by streptavidin conjugated to a reporter molecule, such as HRP, which in the presence of a substrate like DAB, produces a colored precipitate in apoptotic cells. medchemexpress.com Alternatively, a fluorescently labeled streptavidin can be used for detection by fluorescence microscopy or flow cytometry. thermofisher.com

The TUNEL method is highly selective for apoptotic cells, as healthy or proliferating cells have minimal DNA fragmentation and thus show little to no labeling. medchemexpress.com This makes the TUNEL assay a valuable tool for studying programmed cell death in various biological and pathological contexts. europa.euinterchim.fr Studies have shown that the percentage of TUNEL-positive cells can be quantified to assess the extent of apoptosis in a cell population. researchgate.net

A comparison of different dUTP analogs used in TUNEL assays is presented below.

| dUTP Analog | Detection Method | Advantages |

| Biotin-11-dUTP | Indirect (Streptavidin-HRP/AP or fluorescent streptavidin) | High sensitivity, versatile detection options abpbio.comnih.gov |

| Digoxigenin-dUTP | Indirect (Anti-digoxigenin antibody) | Similar discrimination of apoptotic cells as biotin-dUTP nih.gov |

| Fluorescein-dUTP | Direct (Fluorescence detection) | Simpler protocol, but can be less sensitive nih.gov |

| BrdUTP/EdUTP | Indirect (Antibody or "click" chemistry) | Flexible detection strategies, high sensitivity with click chemistry thermofisher.com |

Detection and Visualization Strategies Employing Biotin 11 Dutp Labeled Nucleic Acids

Streptavidin-Biotin Affinity System.apexbt.combionity.com

The cornerstone of Biotin-11-dUTP detection is the remarkably strong and specific interaction between biotin (B1667282) and streptavidin, a protein isolated from Streptomyces avidinii. bionity.com This non-covalent bond is one of the strongest known in nature. bionity.com Once Biotin-11-dUTP is incorporated into a nucleic acid probe, the biotin moiety acts as a tag that can be readily bound by streptavidin, which can, in turn, be conjugated to various signaling molecules. jenabioscience.combiorbyt.comjenabioscience.com The 11-atom linker between the biotin and the dUTP is considered optimal for many applications, balancing efficient enzymatic incorporation into DNA with effective binding of biotin to streptavidin. itwreagents.combioswisstec.comgenaxxon.com

Direct Detection with Enzyme Conjugates (e.g., Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP)).apexbt.comjenabioscience.com

A common method for detecting biotin-labeled nucleic acids involves the use of streptavidin conjugated to enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). apexbt.comjenabioscience.combiorbyt.comjenabioscience.com After the biotinylated probe hybridizes to its target sequence, the streptavidin-enzyme conjugate is added and binds to the biotin. The addition of a suitable substrate for the enzyme results in a colored precipitate at the site of hybridization, allowing for visualization. akoyabio.com For instance, HRP in the presence of a chromogenic substrate can produce a brown stain, while AP can generate a blue or purple color. This approach is widely used in techniques such as in situ hybridization (ISH) and blotting assays. akoyabio.comakoyabio.comlumiprobe.com

Table 1: Common Enzyme Conjugates for Biotin-11-dUTP Detection

| Enzyme Conjugate | Substrate Type | Signal Output |

| Streptavidin-HRP | Chromogenic | Colorimetric precipitate |

| Streptavidin-AP | Chromogenic | Colorimetric precipitate |

Fluorescent Dye Conjugates for Direct Visualization.apexbt.comjenabioscience.com

For fluorescent detection, streptavidin can be conjugated to a variety of fluorescent dyes. apexbt.comjenabioscience.combiorbyt.comjenabioscience.com After the biotinylated probe binds to its target, the fluorescently labeled streptavidin is applied, and the resulting complex can be visualized using fluorescence microscopy. abpbio.com This method offers high sensitivity and the potential for multiplexing, where different targets can be labeled with probes containing different haptens and detected with streptavidin or antibodies conjugated to distinct fluorophores. jenabioscience.com A wide array of fluorescent dyes, such as Andy Fluor™ and Alexa Fluor™ dyes, are available, offering a broad spectrum of excitation and emission wavelengths to suit various experimental setups. abpbio.comuci.edu

Table 2: Examples of Fluorescent Dyes Used with Streptavidin for Biotin-11-dUTP Detection

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color |

| Andy Fluor™ 488 | ~495 | ~520 | Green |

| Andy Fluor™ 568 | ~578 | ~603 | Magenta |

| Alexa Fluor® 488 | ~495 | ~519 | Green |

| Alexa Fluor® 546 | ~556 | ~573 | Orange/Red |

| Alexa Fluor® 594 | ~590 | ~617 | Red |

Application of Agarose (B213101)/Magnetic Beads for Separation and Enrichment.apexbt.comjenabioscience.com

Streptavidin-coated agarose or magnetic beads are powerful tools for the separation and enrichment of biotin-labeled nucleic acids and their associated molecules. apexbt.comjenabioscience.combiorbyt.comjenabioscience.com After a biotinylated probe binds to its target, the entire complex can be captured from a solution by adding streptavidin-coated beads. researchgate.net Magnetic beads, in particular, allow for easy and rapid separation using a magnet, while agarose beads are typically used in column chromatography formats. researchgate.net This technique is fundamental to various applications, including the purification of specific DNA-binding proteins and the isolation of specific nucleic acid sequences for further analysis. bionity.comresearchgate.net

Immuno-Detection with Anti-Biotin Antibodies

In some instances, an alternative to the streptavidin-biotin system is the use of anti-biotin antibodies. lumiprobe.com These antibodies specifically recognize and bind to the biotin moiety of the labeled nucleic acid. Similar to streptavidin, anti-biotin antibodies can be conjugated to enzymes or fluorescent dyes for detection. sigmaaldrich.com This method can be particularly useful in applications where endogenous biotin in the sample might cause high background signals with streptavidin-based detection. sigmaaldrich.com The antibodies can be either polyclonal, recognizing multiple epitopes on the biotin molecule, or monoclonal, targeting a single specific epitope. sigmaaldrich.com

Signal Amplification Techniques for Enhanced Sensitivity

To detect low-abundance targets, the signal generated from the labeled probe needs to be amplified. This is crucial in applications like detecting single-copy genes in in situ hybridization.

Tyramide Signal Amplification (TSA) in conjunction with Biotin-11-dUTP.apexbt.com

Tyramide Signal Amplification (TSA) is a highly sensitive method that can be used to significantly amplify the signal from a biotin-labeled probe. akoyabio.combiotium.com The technique relies on the catalytic activity of HRP. biotium.comuct.ac.za In a typical TSA workflow, a biotinylated probe is first detected with a streptavidin-HRP conjugate. akoyabio.comuct.ac.za HRP then catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical. biotium.comuct.ac.za This radical covalently binds to nearby tyrosine residues on proteins at the site of the probe. biotium.com Because one HRP molecule can catalyze the deposition of many tyramide molecules, this results in a substantial amplification of the signal. akoyabio.comuct.ac.za The tyramide itself can be labeled with a fluorophore for direct fluorescent detection or with another hapten, such as biotin, for further layers of amplification. biotium.comuct.ac.za TSA has been shown to dramatically increase the sensitivity of detection, enabling the visualization of small DNA probes that are undetectable by conventional methods. nih.gov

Integration into Hybridization-Based Detection Platforms

Biotin-11-dUTP-labeled nucleic acids are integral to a variety of hybridization-based detection platforms. The high affinity between biotin and streptavidin (Kd = 10⁻¹⁵ M) forms the basis of a robust and sensitive detection system, often surpassing other non-radioactive methods in reproducibility. seracare.com These labeled probes can be used to detect specific DNA or RNA sequences that have been immobilized on a solid support, such as a nitrocellulose or nylon membrane.

Southern Blotting and Northern Blotting

Southern and Northern blotting techniques are used to detect specific DNA and RNA sequences, respectively. In these methods, Biotin-11-dUTP is used to generate biotinylated DNA or RNA probes. These probes then hybridize to the target sequences on the blot, and the signal is subsequently detected.

A nonradioactive method for detecting specific DNA sequences demonstrated high sensitivity using probes labeled with Biotin-11-dUTP. nih.gov In Southern blot hybridization, as little as 7.4 femtograms (fg) of pBR322 HindIII DNA was detected using a biotinylated pBR322 plasmid DNA probe. nih.gov Similarly, 7.4 fg of lambda HindIII DNA was detected with a biotinylated whole lambda DNA probe. nih.gov In another study, M13 bacteriophage was labeled by primer extension with Biotin-11-dUTP and used as a probe to detect human hypervariable minisatellites in Southern blots, a method termed M13 Bioprints. nih.gov

For Northern blotting, a biotinylated argininosuccinolyase probe successfully detected specific bands of mouse poly(A+) RNA. nih.gov A recently developed protocol, Biotin-based Northern Blotting (BiNoB), utilizes DNA oligo probes labeled at the 3' end with Biotin-11-dUTP using terminal deoxynucleotidyl transferase, offering a cost-effective and sensitive alternative for RNA detection. biorxiv.org

| Technique | Probe | Target | Detection Limit | Reference |

| Southern Blot | Biotinylated pBR322 plasmid DNA | pBR322 HindIII DNA | 7.4 fg | nih.gov |

| Southern Blot | Biotinylated whole lambda DNA | lambda HindIII DNA | 7.4 fg | nih.gov |

| Northern Blot | Biotinylated argininosuccinolyase probe | Mouse poly(A+) RNA | Specific bands detected | nih.gov |

| M13 Bioprints | Biotin-11-dUTP labeled M13 phage | Human hypervariable minisatellites | Individual-specific fingerprints | nih.gov |

Fluorescence In Situ Hybridization (FISH)

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the presence and location of specific DNA sequences on chromosomes. Biotin-11-dUTP is frequently used to label DNA probes for FISH. biocompare.com The hybridized probes are then detected with fluorescently labeled streptavidin.

In one study, Biotin-11-dUTP was used to label probes for mapping small DNA fragments. nih.gov Probes as small as 319 and 608 base pairs were successfully mapped to human chromosomes 7p21 and 17q25, respectively, using a technique called Tyramide Signal Amplification (TSA)-FISH, which enhances the signal from the biotinylated probe. nih.govtandfonline.com Conventional FISH methods failed to produce signals for these small probes. nih.govtandfonline.com

Another application involved the development of chromosome-specific BAC-FISH probes in the large yellow croaker. frontiersin.org BAC clones were labeled with Biotin-11-dUTP or digoxigenin-11-dUTP and used for dual-color FISH to identify specific chromosomes. frontiersin.org This technique has also been applied to study the evolutionary origin of the Y chromosome in the spinyhead croaker by using biotin-labeled probes from the large yellow croaker. frontiersin.org

| Application | Probe Labeled with Biotin-11-dUTP | Target | Outcome | Reference |

| Gene Mapping | 319 bp and 608 bp human DNA probes | Human chromosomes 7p21 and 17q25 | Successful mapping of sub-1kb probes with TSA-FISH | nih.govtandfonline.com |

| Gene Mapping | 855 bp mouse c-myc probe | Mouse chromosome 15 band D2 | Successful mapping with TSA-FISH | nih.gov |

| Karyotyping | Chromosome-specific BAC clones | Large yellow croaker chromosomes | Identification and characterization of chromosomes | frontiersin.org |

| Evolutionary Studies | BAC clone for Chr. 7 | Spinyhead croaker chromosomes | Investigation of Y chromosome origin | frontiersin.org |

Dot Blot Analysis

Dot blot analysis is a simplified method for detecting and quantifying specific nucleic acid sequences, where the sample is spotted directly onto a membrane. biocompare.com Biotin-11-dUTP-labeled probes are a sensitive tool for this application.

A non-isotopic dot-blot hybridization assay was developed for the routine screening of human papillomavirus (HPV) DNA in cervical scrapes. nih.gov In this assay, cloned genomic HPV DNA was labeled with Biotin-11-dUTP by nick translation. nih.gov The method was capable of detecting as low as 1 picogram (pg) of target DNA without background, and its sensitivity and specificity were comparable to Southern blot hybridization using a radiolabeled probe. nih.gov

In another study, a dot blot hybridization technique using a biotin-labeled recombinant DNA probe was used to detect Hepatitis B virus (HBV) DNA in human serum. kjim.org The assay could detect as little as 40 pg of HBV DNA in a 50 µl serum sample. kjim.org The validity of this non-radioactive method was confirmed by comparison with autoradiography using ³²P-labeled and ³H-labeled HBV DNA probes. kjim.org Furthermore, a study comparing dot blot hybridization with PCR for HPV testing found that while PCR was more sensitive, dot blot with biotinylated probes was a viable detection method. imrpress.com

| Application | Probe Labeled with Biotin-11-dUTP | Target | Detection Limit | Reference |

| HPV Detection | Cloned genomic HPV DNA | HPV DNA in cervical scrapes | 1 pg | nih.gov |

| HBV Detection | Recombinant HBV DNA | HBV DNA in human serum | 40 pg | kjim.org |

| General DNA Detection | pBR322 plasmid DNA | pBR322 plasmid DNA | 20 attograms | nih.gov |

| General DNA Detection | Lambda DNA | Lambda DNA | 40.8 attograms | nih.gov |

Microarray Labeling and Analysis

Microarrays are a high-throughput tool used for gene expression analysis, allowing for the simultaneous measurement of the expression levels of thousands of genes. Biotin-11-dUTP is used to label cDNA or cRNA targets for hybridization to microarrays.

In one study, total RNA from control and heat-shocked Jurkat cells was labeled with Biotin-11-dUTP during reverse transcription to generate labeled cDNA. nih.gov This labeled cDNA was then hybridized to a porous microarray for gene expression profiling. nih.gov Another approach involves the in vitro transcription (IVT) amplification of RNA in the presence of biotinylated UTP or CTP to produce labeled antisense RNA (aRNA) or complementary RNA (cRNA). tandfonline.com This labeled target is then hybridized to the microarray and detected, often by binding with streptavidin-phycoerythrin. tandfonline.com The use of biotin labeling in microarrays provides a robust and sensitive method for global gene expression analysis. tandfonline.com

| Starting Material | Labeling Method | Labeled Molecule | Application | Reference |

| 5 µg total RNA | Reverse Transcription with Biotin-11-dUTP | Biotinylated cDNA | Gene expression profiling on a porous microarray | nih.gov |

| 15-200 µg total RNA | In Vitro Transcription with biotinylated UTP/CTP | Biotinylated aRNA/cRNA | Gene expression analysis on DNA microarrays | tandfonline.com |

Comparative Analysis with Alternative Labeling Nucleotides and Methodologies

Distinguishing Biotin-11-dUTP from Other Biotinylated Nucleotides (e.g., Biotin-dCTP, Biotin-UTP)

Biotinylated nucleotides are a class of molecules where a biotin (B1667282) moiety is attached to a nucleotide, allowing for indirect detection through the high-affinity interaction between biotin and streptavidin. While Biotin-11-dUTP is a common choice, other biotinylated versions of deoxynucleotides and ribonucleotides are also available, such as Biotin-dCTP and Biotin-UTP.

The primary distinction lies in the base to which the biotin is attached and the type of nucleic acid it is designed to label. Biotin-11-dUTP serves as a substitute for deoxythymidine triphosphate (dTTP) and is therefore incorporated into DNA by DNA polymerases during processes like PCR, nick translation, and random priming. revvity.comjenabioscience.com In contrast, Biotin-dCTP would replace deoxycytidine triphosphate (dCTP), offering an alternative for DNA labeling. The choice between them may depend on the specific sequence context or the desired labeling density.

Biotin-UTP, on the other hand, is a ribonucleotide analog used for labeling RNA molecules. biotium.com It is incorporated by RNA polymerases during in vitro transcription. The selection between Biotin-11-dUTP and Biotin-UTP is fundamentally determined by the target nucleic acid: DNA or RNA.

The "11" in Biotin-11-dUTP denotes the 11-atom spacer arm that links the biotin to the dUTP. revvity.comlumiprobe.com This linker is crucial as it reduces steric hindrance, thereby facilitating more efficient incorporation by polymerases and enhancing the accessibility of the biotin for subsequent detection by streptavidin. lumiprobe.cominterchim.fr Different biotinylated nucleotides can have varying linker lengths (e.g., Biotin-16-dUTP), which can influence incorporation efficiency and detection sensitivity. interchim.fr Generally, shorter linkers may lead to more efficient incorporation, while longer linkers can improve the interaction with avidin (B1170675) or streptavidin. interchim.fr

Table 1: Comparison of Biotinylated Nucleotides

| Feature | Biotin-11-dUTP | Biotin-dCTP | Biotin-UTP |

|---|---|---|---|

| Nucleotide Base | Deoxyuridine | Deoxycytidine | Uridine |

| Target Nucleic Acid | DNA | DNA | RNA |

| Incorporating Enzyme | DNA Polymerases | DNA Polymerases | RNA Polymerases |

| Primary Application | DNA labeling (PCR, nick translation, etc.) | DNA labeling | RNA labeling (in vitro transcription) |

Contrast with Other Hapten-Modified Nucleotides (e.g., Digoxigenin-11-dUTP)

Besides biotin, other haptens can be conjugated to nucleotides for indirect detection. A prominent example is digoxigenin (B1670575) (DIG), a steroid isolated from the foxglove plant. Digoxigenin-11-dUTP (DIG-11-dUTP) functions similarly to Biotin-11-dUTP, serving as a substrate for DNA polymerases and enabling the synthesis of DIG-labeled DNA probes. biotium.com

The primary difference between biotin and digoxigenin systems lies in their respective detection reagents. Biotin is detected with streptavidin or avidin conjugates, while digoxigenin is detected with anti-digoxigenin antibodies. biotium.com This distinction allows for multiplexing applications where two different probes can be used simultaneously and detected independently with different fluorescent dyes or enzymes conjugated to streptavidin and anti-DIG antibodies, respectively. pubcompare.ai

In some studies, DIG-11-dUTP has been reported to yield lower background signals compared to biotin-based systems, although both provide high sensitivity. nih.gov For instance, a comparative study on detecting the TEM-1 beta-lactamase gene found that a DIG-11-dUTP labeled probe provided excellent correlation with reference methods and no false positives, whereas a biotin-7-dATP labeled probe was associated with difficult readings and some false positives. nih.gov

A significant feature of some hapten-modified nucleotides, particularly DIG-11-dUTP, is the availability of both alkali-labile and alkali-stable forms. thomassci.comscientificlabs.com The alkali-labile version contains an ester linkage between the digoxigenin and the dUTP. This bond can be cleaved by treatment with a mild alkaline solution (e.g., 0.1-0.5 M NaOH), allowing for the removal of the hapten from the labeled probe. thomassci.comsigmaaldrich.com This is particularly useful for applications involving stripping and reprobing of hybridization membranes, as the original probe can be removed without degrading the target nucleic acid. thomassci.com

Conversely, the alkali-stable version of DIG-11-dUTP has an ether linkage that is resistant to alkaline conditions. scientificlabs.com This is the preferred choice when the labeled probe needs to withstand alkaline treatments, such as in certain in situ hybridization protocols. scientificlabs.com This option of alkali-lability or stability provides a level of experimental flexibility that is a key differentiator for DIG-labeled probes.

Table 2: Comparison of Biotin-11-dUTP and Digoxigenin-11-dUTP

| Feature | Biotin-11-dUTP | Digoxigenin-11-dUTP |

|---|---|---|

| Hapten | Biotin | Digoxigenin |

| Detection Reagent | Streptavidin/Avidin conjugates | Anti-Digoxigenin antibodies |

| Reported Background | Can sometimes be higher | Often lower |

| Multiplexing | Possible with other haptens | Commonly used with biotin for dual detection |

| Alkali Stability | Generally stable | Available in both alkali-labile and alkali-stable forms |

Comparison with Fluorescently Labeled dUTPs

Direct labeling with fluorescently labeled dUTPs offers a more streamlined approach by eliminating the need for a secondary detection step. These nucleotides have a fluorescent dye directly attached, allowing for immediate visualization of the labeled probe.

However, the direct incorporation of bulky fluorescent dyes can be less efficient than the incorporation of smaller haptens like biotin. researchgate.net The size of the fluorophore can cause steric hindrance for the polymerase, potentially leading to lower incorporation rates and shorter labeled products. researchgate.net This can be particularly problematic in applications requiring high labeling densities or the synthesis of long probes. One study found that while direct incorporation of fluorescently labeled nucleotides is attractive, its effectiveness can be limited. researchgate.net

In contrast, the two-step detection process of Biotin-11-dUTP, involving enzymatic incorporation followed by detection with a fluorescently-labeled streptavidin, can provide significant signal amplification. Each biotin molecule can bind to a streptavidin molecule, which can be conjugated to multiple fluorophores or an enzyme that generates a strong signal. This amplification can lead to higher sensitivity compared to direct fluorescence.

A study comparing methods for detecting apoptotic cells found that direct labeling with fluoresceinated dUTP was less sensitive in detecting DNA strand breaks than indirect methods using biotin-dUTP or digoxigenin-dUTP. nih.gov However, the direct method had the advantage of simplicity. nih.gov

Consideration of Aminoallyl-Modified Nucleotides for Post-Synthetic Labeling

Aminoallyl-modified nucleotides, such as 5-(3-aminoallyl)-dUTP (aa-dUTP), offer an alternative indirect labeling strategy. wikipedia.org In this method, the aminoallyl-modified nucleotide is first incorporated into the nucleic acid. fishersci.com The primary amine group on the aminoallyl linker then serves as a reactive handle for post-synthetic labeling with an amine-reactive fluorescent dye or other reporter molecule. wikipedia.orgnih.gov

This two-step approach has several advantages. The incorporation efficiency of aminoallyl-nucleotides by polymerases is generally high, similar to that of unmodified nucleotides, because the aminoallyl group is relatively small. thermofisher.com This allows for the synthesis of efficiently labeled probes. Furthermore, this method provides flexibility in the choice of label; any molecule with an amine-reactive group can be conjugated to the aminoallyl-modified nucleic acid. fishersci.com Post-synthesis labeling also tends to result in more uniform labeling across probe populations compared to the direct incorporation of large, dye-labeled nucleotides. thermofisher.com

Compared to Biotin-11-dUTP, the aminoallyl approach is more versatile in terms of the types of labels that can be attached. However, it involves an additional chemical coupling step after the enzymatic incorporation, which may require optimization of reaction conditions such as pH and reactant concentrations to achieve high yields. nih.gov

Evaluation of Biotin-11-dUTP Efficacy vs. Direct Chemical Conjugation Methods

Direct chemical conjugation involves chemically modifying a pre-synthesized nucleic acid to attach a label. This is in contrast to the enzymatic incorporation of a labeled nucleotide like Biotin-11-dUTP.

Enzymatic labeling with Biotin-11-dUTP allows for the generation of internally labeled probes, where the biotin molecules are distributed along the length of the nucleic acid. This can provide a strong signal in hybridization-based assays. It is a relatively straightforward method for labeling DNA during its synthesis.

Direct chemical synthesis can be used to introduce a biotin molecule at a specific position, such as the 5' or 3' end of an oligonucleotide. This site-specific labeling can be advantageous in certain applications where an internal label might interfere with hybridization or protein binding. For instance, simple methods have been developed for the 3' biotinylation of RNA. nih.gov However, for longer DNA molecules, achieving uniform internal labeling through direct chemical methods can be challenging.

Cotranscriptional biotinylation through the incorporation of a biotinylated nucleotide is often preferred over chemical synthesis for long RNA molecules as it is not site-specific and the extent of labeling can be controlled. nih.gov

Methodological Considerations and Optimization in Research Protocols

Factors Influencing Incorporation Efficiency

The enzymatic incorporation of Biotin-11-dUTP into a DNA strand is a nuanced process influenced by several key variables. The selection of the polymerase, the concentration of nucleotides, and the specific reaction conditions all play pivotal roles in determining the efficiency of labeling.

The choice of DNA polymerase is a critical determinant of Biotin-11-dUTP incorporation efficiency. Different polymerases exhibit varying tolerances and efficiencies for modified nucleotides.

Taq DNA Polymerase: This thermostable enzyme, widely used in Polymerase Chain Reaction (PCR), can incorporate Biotin-11-dUTP. qiagen.comqiagen.comtinzyme.com However, standard Taq polymerase may incorporate modified dUTPs less efficiently than its natural counterpart, dTTP. interchim.fr Specialized Taq polymerases with modified active sites can exhibit improved incorporation efficiency. interchim.fr

Klenow Fragment: The Klenow fragment of E. coli DNA Polymerase I, which lacks 5'→3' exonuclease activity, is another enzyme capable of incorporating Biotin-11-dUTP. biorbyt.comabpbio.comthermofisher.com It is often used in methods like random priming and primer extension. biorbyt.comthermofisher.com

Terminal deoxynucleotidyl Transferase (TdT): TdT can be used for 3'-end labeling of DNA with Biotin-11-dUTP. biorbyt.comoup.com Studies have shown that TdT can add a limited number of biotinylated residues to the 3' end of an oligonucleotide. oup.com

Family B Polymerases: Research has indicated that Family B type DNA polymerases, such as VentR (exo-), can demonstrate superior performance in incorporating biotin-labeled dNTPs compared to Family A polymerases like Taq. nih.gov In some cases, a Family B polymerase was able to fully synthesize a DNA product with complete replacement of natural dNTPs with their biotin-labeled analogs. nih.gov

Other Polymerases: Other enzymes like Reverse Transcriptases and phi29 DNA Polymerase can also enzymatically incorporate Biotin-11-dUTP into DNA. tinzyme.comabpbio.comnih.gov

The 11-atom linker arm of Biotin-11-dUTP is considered optimal for many applications, providing a balance between efficient enzymatic incorporation and effective detection by streptavidin. jenabioscience.comjenabioscience.comgeneon.netitwreagents.com

The relative concentrations of Biotin-11-dUTP and the natural deoxynucleotide triphosphate (dNTP) it replaces, typically dTTP, are crucial for achieving optimal labeling.

For many applications like PCR and Nick Translation, a 1:1 ratio of Biotin-11-dUTP to dTTP (50% Biotin-11-dUTP/ 50% dTTP) is often recommended as a starting point. biorbyt.comjenabioscience.comjenabioscience.com However, the ideal ratio can vary significantly depending on the specific application and experimental conditions. jenabioscience.comjenabioscience.com Therefore, individual optimization of the Biotin-11-dUTP/dTTP ratio is frequently advised to achieve high incorporation rates and optimal product yields. jenabioscience.comjenabioscience.com

In some PCR labeling protocols, a ratio of 1:2 (labeled dUTP to non-labeled dTTP) is used. interchim.fr The molar ratio of dUTP to labeled dUTP can range from 3:1 to 1:1. interchim.fr For certain applications, it's even possible to completely substitute dTTP with Biotin-11-dUTP. interchim.fr However, it's important to note that 100% substitution can alter the physicochemical properties of the resulting DNA, such as its electrophoretic mobility and denaturation behavior. interchim.fr

The concentration of the enzyme and the nucleotide can also affect the kinetics and extent of labeling. For instance, with Terminal deoxynucleotidyl Transferase (TdT), concentrations below 300 µM of nucleotide and 30 units of enzyme may result in a slower reaction and incomplete labeling. oup.com

The presence of certain additives can also influence the reaction. For instance, some PCR kits include solutions like Q-Solution to facilitate the amplification of difficult templates, such as those with high GC content. qiagen.com The concentration of magnesium ions (MgCl2) is another critical component of the reaction buffer that should be optimized for a particular template and primer set. interchim.fr

Strategies for Maximizing Labeling Density and Signal-to-Noise Ratio

Achieving a high labeling density and a strong signal-to-noise ratio is paramount for the successful detection of biotinylated probes.

One fundamental strategy is to optimize the incorporation of Biotin-11-dUTP, as discussed in the previous sections. A higher degree of incorporation generally leads to a stronger signal. However, there is often an inverse relationship between the yield of the labeled product and the level of modified dNTP incorporation. nih.gov

The use of a longer linker arm between the biotin (B1667282) and the dUTP can facilitate better interaction with avidin (B1170675) or streptavidin, potentially enhancing signal detection. interchim.frbiotium.cominterchim.fr The 11-atom linker of Biotin-11-dUTP is considered optimal for many applications. geneon.netitwreagents.com

For detection, the strong and specific interaction between biotin and streptavidin (or avidin) is leveraged. Using streptavidin conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) allows for signal amplification through enzymatic reactions that produce a detectable colorimetric or chemiluminescent signal. jenabioscience.comjenabioscience.com The use of quantum dots as fluorescent probes, which offer high brightness and photostability, can also improve signal-to-noise ratios in single-molecule studies. nih.gov

Recent advancements have focused on improving signal-to-noise ratios in various assay formats. For example, in Luminex assays, coupling biotinylated proteins to neutravidin-coated beads has been shown to improve the signal-to-noise ratio compared to direct covalent coupling. researchgate.net In electron microscopy, analyzing the clustering of colloidal gold particles bound to biotinylated probes has resulted in a significant increase in the signal-to-noise ratio. einsteinmed.edu

Minimizing Non-Specific Binding and Background Interference

A significant challenge in biotin-based detection systems is minimizing non-specific binding and background interference, which can obscure the desired signal. google.com

Non-specific binding can occur when the labeled probe or the detection reagents (e.g., streptavidin-enzyme conjugate) bind to the solid support (like a membrane) or to blocking agents. google.com Several strategies can be employed to mitigate this issue:

Blocking: A crucial step is to block the non-specific binding sites on the solid support before adding the detection reagents. google.com This is often done using an excess of a protein like bovine serum albumin (BSA). google.com

Washing: Thorough washing steps are essential to remove unbound biotinylated products and non-specifically bound detection reagents. google.com Adding free biotin to the wash solution after the incubation with the streptavidin-enzyme conjugate can effectively reduce background signals by competing for non-specific binding sites on the enzyme conjugate. google.com

Endogenous Biotin Blocking: Tissues and cells can contain endogenous biotin, which can be recognized by streptavidin-based detection systems and lead to high background. thermofisher.com This is particularly prevalent in frozen sections. thermofisher.com Blocking endogenous biotin is therefore critical. A common procedure involves first incubating the sample with an excess of unlabeled streptavidin or avidin to bind to the endogenous biotin, followed by the addition of an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin/avidin molecules. thermofisher.com

Alternative Detection Systems: In cases where biotin interference is a major issue, alternative labeling and detection systems can be considered. For example, using digoxigenin (B1670575) (DIG)-labeled probes and anti-DIG antibodies can circumvent the problems associated with biotin. revvity.com

Quality Control and Validation of Biotinylated Probes

Ensuring the quality and proper labeling of biotinylated probes is essential for obtaining reliable and reproducible results. Several methods can be used for the quality control and validation of probes labeled with Biotin-11-dUTP.

Confirmation of Biotinylation: A simple dot blot analysis can be used to confirm the successful biotinylation of a probe. biorxiv.org In this method, the biotinylated probe is spotted onto a membrane, which is then incubated with a streptavidin-HRP conjugate, followed by a detection substrate. biorxiv.org Biolayer interferometry using streptavidin biosensors is another technique to confirm and quantify the level of biotinylation. researchgate.net

Analysis of Labeled Product: The incorporation of Biotin-11-dUTP can be analyzed by gel electrophoresis. The increased molecular weight of the biotinylated nucleotide often results in a detectable shift in the mobility of the labeled DNA fragment compared to the unlabeled control. nih.govojp.gov

Functional Validation: The ultimate validation of a biotinylated probe is its performance in the intended application, such as in situ hybridization or blotting. This includes assessing the specificity of the probe for its target sequence and the signal-to-noise ratio achieved. int-res.com For instance, in Northern blot analysis, a specific biotinylated probe should recognize a single band of RNA corresponding to the target mRNA. int-res.com

Advanced Research Applications and Future Directions

Applications in Chromosome Mapping and Genomics

Biotin-11-dUTP is instrumental in the physical mapping of genes and the analysis of chromosomal structure. Its primary application in this field is as a labeling agent for DNA probes used in various in situ hybridization (ISH) techniques.

Fluorescence in situ Hybridization (FISH): In FISH, DNA probes labeled with Biotin-11-dUTP are hybridized to target sequences on metaphase chromosomes. The hybridized probe is then detected using fluorescently-labeled streptavidin, allowing for the direct visualization of a gene's location on a chromosome. This method has been successfully used to map DNA segments as small as 1 kilobase directly onto banded human chromosomes, facilitating the study of genetic diseases and the definition of the human genome. For instance, researchers have used biotin-labeled probes to localize numerous unique DNA segments to the long arm of chromosome 11. In multicolor FISH experiments, Biotin-11-dUTP is often used in conjunction with other haptens, like digoxigenin-11-dUTP, to simultaneously visualize multiple targets.

Comparative Genomic Hybridization (CGH): CGH is a powerful technique for detecting gains and losses of DNA segments across the entire genome, which is particularly useful in cancer research. In this method, genomic DNA from a test sample (e.g., a tumor) and a reference sample are labeled with different haptens, such as Biotin-11-dUTP and digoxigenin-11-dUTP. The two labeled DNA populations are then co-hybridized to normal metaphase chromosomes. The ratio of the fluorescence signals from the two labels along the chromosomes reveals regions of DNA copy number variation in the test genome.

Direct in situ Single-Copy (DISC) PCR: To map very short DNA sequences, a technique called DISC-PCR has been developed. This method involves performing PCR directly on metaphase chromosome preparations, incorporating Biotin-11-dUTP into the amplified product. The localized, biotin-tagged amplicons are then detected, allowing for the physical assignment of sequences as short as 100-400 base pairs to specific chromosomal positions. This has been used, for example, to map the α-interferon gene to porcine chromosome 1q.

| Technique | Description | Application Example |

| Fluorescence in situ Hybridization (FISH) | DNA probes are labeled with Biotin-11-dUTP and hybridized to chromosomes. Detection with fluorescent streptavidin reveals the probe's location. | Mapping unique DNA segments to specific bands on human chromosome 11. |

| Comparative Genomic Hybridization (CGH) | Test and reference genomic DNA are differentially labeled (e.g., with biotin (B1667282) and digoxigenin) and co-hybridized to normal chromosomes to detect copy number variations. | Identifying chromosomal gains and losses in tumor genomes. |

| Direct in situ Single-Copy (DISC) PCR | PCR is performed directly on chromosome spreads, incorporating Biotin-11-dUTP to map very short (100-400 bp) sequences. | Assigning the porcine α-interferon gene to a specific chromosomal location. |

Integration into Single-Molecule Detection Techniques

The high affinity of the biotin-streptavidin interaction is leveraged in single-molecule studies to label and manipulate individual DNA molecules.

In one approach, long double-stranded DNA "megaprimers" (e.g., 400 bp) are created by PCR, where a portion of the dTTP is replaced with a biotinylated dUTP (such as biotin-16-dUTP, a related compound with a longer linker). These labeled megaprimers can then be used to construct torsionally constrained DNA molecules for single-molecule force spectroscopy experiments, like those using optical traps.

Biotin-11-dUTP is also central to highly sensitive methods for quantifying DNA damage at the single-molecule level. One such method integrates enzymatic labeling with single-molecule detection. DNA glycosylases first recognize and excise specific damaged bases, creating an apurinic/apyrimidinic (AP) site. A DNA polymerase then fills this gap, specifically incorporating a biotin-dNTP. The biotin-labeled DNA can be captured and subsequently tagged with multiple fluorescent molecules, allowing for the detection of damage with a limit of detection as low as 1.1 x 10⁻¹⁶ M. This approach allows for the specific detection of different types of damage simply by changing the DNA glycosylase and the corresponding biotin-dNTP.

Early concepts for high-speed DNA sequencing also proposed using biotinylated nucleotides. The idea was to synthesize a complementary DNA strand using tagged nucleotides, suspend a single fragment in a flow stream, and sequentially cleave and detect the labeled bases one by one using laser-induced fluorescence.

Role in DNA Damage Response Studies and Repair Mechanism Analysis

Biotin-11-dUTP is a critical reagent for studying the cellular response to DNA damage and elucidating repair pathways, particularly nucleotide excision repair (NER).

A key technique involves the labeling of excised oligodeoxynucleotides, which are the products of NER. In this assay, small DNA fragments are isolated from cells that have been exposed to DNA-damaging agents like UV radiation. These fragments are then 3'-end labeled by the enzyme terminal deoxynucleotidyl transferase (TdT) using Biotin-11-dUTP. The biotinylated oligomers are separated by gel electrophoresis, transferred to a membrane, and detected using streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. This allows researchers to quantify the kinetics of DNA repair by measuring the amount of excised repair products over time.

This method is highly sensitive and provides a non-radioactive alternative to traditional assays. It has been used to analyze the cellular response to UV damage and to characterize the products of DNA repair pathways in detail. A similar TdT-mediated labeling approach is used in the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation characteristic of apoptosis. Biotin-11-dUTP can also be used in damaged DNA immunoprecipitation (dDIP) techniques, where TdT is used to biotinylate DNA breaks, which are then captured on streptavidin beads for subsequent analysis by high-throughput sequencing.

| Assay | Principle | Information Gained |

| Excised Oligonucleotide Labeling | Isolates small DNA fragments from cells, labels their 3'-ends with Biotin-11-dUTP using TdT, and detects them via chemiluminescence. | Quantifies the kinetics of nucleotide excision repair by measuring the direct products of the repair process. |

| TUNEL (TdT dUTP Nick End Labeling) | Uses TdT to incorporate Biotin-11-dUTP at the 3'-OH ends of DNA breaks within cells. | Detects extensive DNA fragmentation, a hallmark of late-stage apoptosis. |

| dDIP (Damaged DNA Immunoprecipitation) | Labels DNA breaks with biotinylated nucleotides via TdT, followed by capture on streptavidin beads and sequencing. | Maps the locations of DNA double-strand breaks across the genome. |

Potential in Nanotechnology and Biosensor Development

The specificity and strength of the biotin-streptavidin system make Biotin-11-dUTP an ideal component for developing highly sensitive biosensors and integrating with nanomaterials.

Electrochemical biosensors have been designed for the detection of microRNAs (miRNAs) with high sensitivity. In one design, a target miRNA hybridizes to a capture DNA probe and acts as a primer for polymerase extension. During this extension, Biotin-11-dUTP is incorporated into the newly synthesized DNA strand. Streptavidin-conjugated gold nanoparticles and biotinylated alkaline phosphatase are then used to create a complex on the electrode surface, leading to a greatly amplified electrochemical signal. This dual-amplification strategy enables the detection of miRNA down to the femtomolar range (99.2 fM).

Another innovative application is in polydiacetylene (PDA) microchips for pathogen detection. In this system, biotin-labeled target DNA is generated from a pathogen's genome using PCR with Biotin-11-dUTP. The biotinylated amplicons are then introduced to a PDA chip functionalized with streptavidin. The binding interaction between the biotin on the DNA and the streptavidin on the chip induces a detectable colorimetric or fluorescent change in the PDA material, signaling the presence of the pathogen.

Emerging Techniques Leveraging Biotin-11-dUTP for Novel Biological Assays

Researchers are continuously developing new methods that capitalize on the properties of Biotin-11-dUTP.

One emerging area is the combination of isothermal DNA amplification techniques with simple, rapid detection platforms. For example, a method called multiple cross-displacement amplification (MCDA) has been combined with a lateral flow biosensor (LFB). In this assay, the amplification reaction is performed in the presence of both FITC-labeled dUTP and Biotin-11-dUTP, creating a dually labeled product. This product can then be applied to a dipstick-style biosensor for visual detection, eliminating the need for complex instrumentation. A similar approach has been used with recombinase polymerase amplification (RPA), another isothermal method, for detecting gene fusions in urine samples.

Furthermore, studies have explored the complete substitution of natural dNTPs with biotinylated versions in PCR and primer extension reactions. Research has shown that it is possible to replace not only dTTP with Biotin-dUTP but also dATP, dCTP, and dGTP with their respective biotinylated analogs simultaneously. While challenging for polymerases, the successful generation of fully biotinylated DNA products opens up possibilities for massive signal amplification in a variety of detection assays.

Future Prospects for Novel Biotin-11-dUTP Derivatives with Enhanced Properties

The future of biotinylated nucleotides lies in the development of derivatives with enhanced features tailored for specific and more demanding applications. The focus is on modifying the linker that connects biotin to the nucleotide, as this component is critical for both enzymatic incorporation and subsequent detection.

The 11-atom linker of Biotin-11-dUTP represents a compromise between two competing factors: enzymatic recognition and steric accessibility.

Incorporation Efficiency: DNA polymerases are sensitive to modifications on their substrates. Generally, nucleotides with shorter linkers (e.g., Biotin-4-dUTP) are incorporated more efficiently into a growing DNA strand because they present less steric hindrance to the enzyme's active site.

Detection Efficiency: Conversely, a longer linker arm better exposes the biotin moiety, allowing for more efficient interaction with the bulky streptavidin protein. This is crucial for detection sensitivity, especially in solid-phase assays or when using large reporter conjugates.

This trade-off has led to the commercial availability of dUTP derivatives with various linker lengths (e.g., biotin-4-dUTP, biotin-16-dUTP, biotin-20-dUTP). Future research will likely focus on creating "smart" linkers. For instance, the development of chemically cleavable linkers, such as those containing a disulfide bond, allows the biotin tag to be removed after it has served its purpose (e.g., for affinity purification), which can be advantageous for downstream applications. Another avenue of exploration is the rigidity of the linker; more rigid, linear linkers may provide better substrate properties for polymerases compared to more flexible ones. The development of dUTP derivatives with novel functionalities attached via modified linkers could also expand the repertoire of aptamers (SOMAmers) and other functional nucleic acids.

| Linker Property | Effect on Application | Rationale |

| Shorter Length (e.g., 4 atoms) | Higher enzymatic incorporation efficiency. | Reduced steric hindrance within the DNA polymerase active site. |

| Longer Length (e.g., 11, 16, 20 atoms) | Better detection sensitivity with streptavidin. | Increased steric freedom for the biotin moiety to interact with the large streptavidin protein. |